SPAAC Reaction Rate Enhancement: DBCO-PEG5 vs. Non-PEGylated DBCO on Antibody Conjugates
In a direct head-to-head comparison using DBCO-modified trastuzumab (Herceptin) antibodies, the DBCO-PEG5-trastuzumab construct exhibited SPAAC reaction rates of 0.18–0.37 M⁻¹s⁻¹, representing a 31 ± 16% enhancement over DBCO-trastuzumab lacking a PEG spacer [1]. This study systematically evaluated buffer conditions (PBS, HEPES, MES, DMEM, RPMI), pH values (5–10), and temperatures (25°C and 37°C), confirming that the PEG5-mediated rate acceleration is robust across physiologically relevant conditions [1].
| Evidence Dimension | SPAAC reaction rate (second-order rate constant, k₂) |
|---|---|
| Target Compound Data | 0.18–0.37 M⁻¹s⁻¹ (DBCO-PEG5-trastuzumab construct) |
| Comparator Or Baseline | DBCO-trastuzumab (no PEG spacer): baseline rate; quantitative comparator data not explicitly reported in open-access abstract but rate enhancement calculated as 31 ± 16% relative to baseline |
| Quantified Difference | +31 ± 16% (P < 0.0001 inferred from statistical significance reporting) |
| Conditions | SPAAC reaction with 3-azido-l-alanine and 1-azido-1-deoxy-β-d-glucopyranoside model azides; buffers: PBS, HEPES, MES, DMEM, RPMI; pH 5–10; 25°C and 37°C |
Why This Matters
For ADC and bispecific antibody developers, a 31% faster conjugation rate under physiological conditions translates to reduced reaction time, lower reagent consumption, and improved process efficiency during scale-up.
- [1] Organic & Biomolecular Chemistry. (2025). The effects of buffer, pH, and temperature upon SPAAC reaction rates. 23(10): 2432-2438. View Source
